Phthalimidoamlodipine

Description

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHPZGUFLGCZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893841 | |

| Record name | Phthalimidoamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-62-3 | |

| Record name | Phthaloylamlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidoamlodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAO5CRP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Role of Phthalimidoamlodipine in Modern Amlodipine Synthesis

An In-Depth Technical Guide

This guide provides a detailed examination of Phthalimidoamlodipine, a critical intermediate in the industrial synthesis of Amlodipine. We will explore the chemical rationale for its use, detail the synthetic pathways for its formation, and present the final deprotection step to yield the active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in drug development and manufacturing who require a deep technical understanding of this process.

Introduction: The Synthetic Challenge of Amlodipine

Amlodipine, (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[1][2] Its synthesis is a cornerstone of pharmaceutical manufacturing, with the Hantzsch pyridine synthesis being the most common and industrially viable method.[1]

The core structure of amlodipine is assembled through a multicomponent condensation reaction. However, the molecule's defining feature—the primary amino group on the C2 side chain—presents a significant synthetic hurdle. Primary amines are nucleophilic and can interfere with the electrophilic centers present during the formation of the dihydropyridine ring, leading to side reactions and significantly reducing the yield and purity of the final product. To overcome this, a protecting group strategy is essential.

The Phthalimido Group: An Optimal Choice for Amine Protection

The selection of an appropriate protecting group is governed by several factors: stability under reaction conditions, ease of introduction and removal, and the physical properties it imparts to the intermediate. For amlodipine synthesis, the phthalimido group has emerged as the protector of choice for several key reasons:

-

Robust Stability: The phthalimido group is exceptionally stable under the conditions of the Hantzsch condensation, preventing unwanted side reactions.[3] The imide structure effectively shields the primary amine's nucleophilicity.[4]

-

Safety and Handling: Alternative protecting groups, such as the azido group, are potentially explosive and pose significant safety risks, especially in large-scale production.[5] The phthalimido group is non-hazardous.

-

Crystallinity and Isolation: The introduction of the bulky, planar phthalimido group often results in a highly crystalline intermediate, this compound.[6][7] This solid nature is a major process advantage, allowing for easy isolation, purification, and characterization, which is crucial for ensuring the quality of the final API.[5][8] this compound can be readily purified by recrystallization from common organic solvents.[8]

-

Efficient Deprotection: The phthalimido group can be cleaved under conditions that do not compromise the integrity of the sensitive dihydropyridine ring, typically through aminolysis.[5][9]

This compound, the protected precursor, is chemically named 3-ethyl 5-methyl 2-[(2-phthalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate.[5] Its central role is to act as a stable, purifiable scaffold that is converted into amlodipine in the final step of the synthesis.

Synthetic Pathway to Amlodipine via this compound

The industrial synthesis of amlodipine via the phthalimido intermediate is a multi-step process. An advanced and efficient iteration of this process involves the preparation and isolation of a key enamine intermediate, which improves overall yield and purity compared to a one-pot, three-component Hantzsch reaction.[6][10]

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for Amlodipine via the stable this compound intermediate.

Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature, representing a robust pathway for amlodipine synthesis.[6][11]

Protocol 1: Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (Enamine Intermediate)

-

Reaction Setup: Charge a reaction vessel with ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (100 mmol, 1 eq) and toluene (200 ml).

-

Reagent Addition: Add ammonium acetate (105 mmol, 1.05 eq).

-

Reaction Conditions: Heat the mixture to 65°C for 4 hours. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Work-up and Isolation: After the reaction is complete, evaporate the toluene under reduced pressure.

-

Purification: Crystallize the resulting residue from isopropanol.

-

Yield: This process typically yields a beige-colored solid corresponding to the target enamine intermediate.[6]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a suitable reactor, dissolve ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (75.4 mmol, 1 eq) and methyl 2-(2-chlorobenzylidene)acetoacetate (79.2 mmol, 1.05 eq) in ethanol (64 ml).

-

Reaction Conditions: Heat the reaction mixture under reflux for approximately 20 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Isolation and Purification: Upon completion, dilute the reaction mixture with additional ethanol (56 ml) and cool to induce crystallization.

-

Final Product: Filter the solid product, which is 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine (this compound).[11]

Protocol 3: Deprotection to Amlodipine

-

Reaction Setup: Charge a reactor with this compound (e.g., 70 kg) and a 40% aqueous solution of methylamine (420 L).[5]

-

Reaction Conditions: Stir the mixture at ambient temperature (e.g., 30°C) for approximately 25 hours. The methylamine acts as a nucleophile, cleaving the imide bonds of the phthalimido group.

-

Isolation: The resulting amlodipine base is typically insoluble in the reaction medium and precipitates out.

-

Purification: Filter the reaction mass and wash the filter cake thoroughly with water to remove the methylamine and the phthalimide by-product. The resulting crude amlodipine can be further purified or directly converted to a pharmaceutically acceptable salt, such as amlodipine besylate.[5][9]

Quantitative Data Summary

The efficiency of this synthetic route is demonstrated by the high yields achieved in key steps. The data below is compiled from representative examples in the literature.

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Reference |

| Enamine Intermediate Formation | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate | Ammonium Acetate | Toluene | 77% | [6] |

| This compound Synthesis (Hantzsch Condensation) | Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate | Methyl 2-(2-chlorobenzylidene)acetoacetate | Ethanol | 70% | [11] |

| Deprotection to Amlodipine | This compound | Methylamine Solution | Water | High | [5] |

Conclusion

This compound is not merely an intermediate; it is a strategic component that enables a safe, efficient, and scalable synthesis of amlodipine. The use of the phthalimido group effectively addresses the challenge of protecting the reactive primary amine during the critical dihydropyridine ring formation. The resulting crystalline nature of this compound simplifies purification, ensuring that the final API meets stringent pharmaceutical quality standards. The described multi-step pathway, particularly the isolation of the stable enamine intermediate, represents a refined and optimized approach for the large-scale manufacturing of this vital cardiovascular drug.

References

- Title: Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. Source: Google Patents (EP1125924B1). URL: patents.google.

- Title: Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. Source: Google Patents (US6603006B2). URL: patents.google.

- Title: How is Phthaloyl amlodipine synthesized?. Source: Guidechem. URL: www.guidechem.com/faq/how-is-phthaloyl-amlodipine-synthesized-88150-62-3.html

- Title: INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. Source: Patent 1125924. URL: data.epo.org/publication-server/document?i=EP1125924B1.20051221&pn=EP1125924&ki=B1&cc=EP

- Title: Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate. Source: Google Patents (US20040044218A1). URL: patents.google.

- Title: this compound (CAS No: 88150-62-3) API Intermediate Manufacturers. Source: apicule. URL: www.apicule.

- Title: Process for preparing amlodipine. Source: Google Patents (US20070260065A1). URL: patents.google.

- Title: Cas 88150-62-3,Phthaloyl amlodipine. Source: lookchem. URL: www.lookchem.com/Phthaloyl-amlodipine/

- Title: A process for the synthesis of amlodipine besylate. Source: Google Patents (WO2008119759A1). URL: patents.google.

- Title: Phthaloyl amlodipine 88150-62-3 wiki. Source: Guidechem. URL: www.guidechem.com/wiki/phthaloyl-amlodipine-88150-62-3.html

- Title: Process for making amlodipine, derivatives thereof, and precursors therefor. Source: Google Patents (US20050137405A1). URL: patents.google.

- Title: Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis. Source: Benchchem. URL: www.benchchem.com/blog/amlodipine-a-comprehensive-technical-guide-to-its-molecular-structure-and-synthesis/

- Title: Process for making amlodipine, derivatives thereof, and precursors therefor. Source: Patexia. URL: www.patexia.

- Title: this compound. Source: PubChem, National Institutes of Health. URL: pubchem.ncbi.nlm.nih.gov/compound/9871958

- Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Source: National Institutes of Health. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC10665985/

- Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Source: Shimadzu. URL: www.shimadzu.

- Title: Phthalimides. Source: Organic Chemistry Portal. URL: www.organic-chemistry.org/protectivegroups/amino/phthalimides.htm

- Title: Mechanism of the photochemical degradation of amlodipine. Source: PubMed, National Institutes of Health. URL: pubmed.ncbi.nlm.nih.gov/18068318/

- Title: N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Source: National Institutes of Health. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC3839958/

- Title: Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides. Source: ResearchGate. URL: www.researchgate.

- Title: Amlodipine. Source: PubChem, National Institutes of Health. URL: pubchem.ncbi.nlm.nih.gov/compound/Amlodipine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 6. EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization - Google Patents [patents.google.com]

- 7. US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US20050137405A1 - Process for making amlodipine, derivatives thereof, and precursors therefor - Google Patents [patents.google.com]

- 11. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

A Technical Guide to Phthalimidoamlodipine: A Protected Precursor in Amlodipine Synthesis

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its synthesis, particularly on an industrial scale, necessitates a robust and high-purity pathway. A critical step in this process is the strategic use of a protecting group for the primary amine in the C-2 side chain to prevent unwanted side reactions during the core Hantzsch dihydropyridine ring formation. This guide provides an in-depth technical examination of phthalimidoamlodipine, a key intermediate where the amine is protected by a phthalimido group. We will explore the rationale for this protection strategy, detail the synthesis and purification of this compound, and describe the subsequent deprotection step to yield the final active pharmaceutical ingredient (API), amlodipine. This document is intended for researchers, chemists, and professionals in drug development and manufacturing.

The Strategic Imperative of Amine Protection in Amlodipine Synthesis

In multi-step organic synthesis, the presence of multiple reactive functional groups requires a strategy of selective protection and deprotection.[3][4][5] The goal is to temporarily mask a reactive site to allow a chemical transformation to occur at another site, after which the protecting group is removed to reveal the original functionality.[5]

The synthesis of the amlodipine core relies on the Hantzsch dihydropyridine synthesis, a multi-component reaction that builds the central heterocyclic ring.[1][6] The side chain at the C-2 position contains a primary amino group (-NH₂), which is nucleophilic. If left unprotected, this amine can interfere with the carbonyl groups of the reactants during the cyclization, leading to the formation of undesired by-products, thereby reducing the overall yield and complicating the purification of the final drug substance.

The phthalimido group serves as an excellent protecting group for primary amines for several reasons:

-

Robustness: It is stable under the conditions of the Hantzsch reaction.[7][8]

-

Prevention of Over-Alkylation: The nitrogen in the phthalimide is non-nucleophilic, preventing the side reactions that plague direct alkylation of amines.[9][10]

-

Well-Established Chemistry: Its introduction and removal are based on the principles of the Gabriel synthesis, a classic and reliable method for primary amine synthesis.[9][11][12][13]

-

Crystalline Intermediate: this compound is a stable, crystalline solid that is easily isolated and purified, which is highly advantageous for industrial production.[14]

Synthesis and Purification of this compound

The formation of this compound is achieved through a Hantzsch-type condensation reaction. The key starting materials are 4-[2-(Phthalimido)ethoxy]acetoacetate, 2-chlorobenzaldehyde, and methyl 3-aminocrotonate.[15][16]

Experimental Protocol: Synthesis

The following protocol is a representative example based on established patent literature.[15][17]

-

Reaction Setup: To a suspension of 4-[2-(phthalimido)ethoxy]acetoacetate in isopropanol, add 2-chlorobenzaldehyde and methyl 3-aminocrotonate.

-

Condensation: Heat the reaction mixture to reflux temperature (approx. 80-83°C) and maintain for 12-24 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, distill off the isopropanol under vacuum at a temperature below 75°C.

-

Crystallization: Add acetic acid to the resulting residue and stir at room temperature for 16-24 hours. This facilitates the crystallization of the crude this compound.

-

Isolation: Filter the precipitated solid, wash the filter cake with acetic acid followed by n-hexane, and dry to yield crude this compound.

Rationale and Protocol for Purification

The purity of the intermediate directly impacts the quality of the final amlodipine API.[14] The purification step is designed to remove unreacted starting materials and side products from the Hantzsch reaction.[18][19] A common and effective method is recrystallization from a binary solvent system.[15]

Experimental Protocol: Purification [15]

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methylene chloride (MDC), at 30-35°C.

-

Filtration: Filter the solution to remove any insoluble matter.

-

Precipitation: Slowly add an anti-solvent, such as n-hexane, to the filtrate over several hours in a stepwise manner while maintaining the temperature.

-

Crystallization: Stir the mixture for an additional period (e.g., 2 hours) at a slightly lower temperature (20-25°C) to ensure complete precipitation.

-

Isolation and Drying: Filter the purified product, wash the cake with n-hexane, and dry under vacuum at 60-65°C until a constant weight is achieved.

| Parameter | Before Purification | After Purification |

| Physical Appearance | Off-white to yellowish solid | White crystalline solid |

| Purity (HPLC) | ~85-95% | >99% |

| Typical Yield | ~75% (crude) | ~87% (purification step)[15] |

Table 1: Typical data for this compound before and after purification.

Deprotection: The Final Step to Amlodipine

The cleavage of the phthalimido group to unmask the primary amine is the final key transformation. While the classic Gabriel deprotection uses hydrazine (the Ing-Manske procedure), industrial syntheses of amlodipine often employ aminolysis with an alkylamine, such as methylamine, which can offer milder conditions and a different impurity profile.[12][15][20][21]

The mechanism involves the nucleophilic attack of methylamine on one of the carbonyl carbons of the phthalimide ring. This is followed by a ring-opening and subsequent intramolecular cyclization to form N-methylphthalimide and release the desired primary amine of amlodipine.

Experimental Protocol: Deprotection

This protocol is adapted from a patented industrial process.[15]

-

Reaction Setup: Suspend the purified this compound in ethanolic methylamine.

-

Aminolysis: Maintain the suspension at ambient temperature (e.g., 28-32°C) for approximately 17-20 hours with stirring.

-

Precipitation: Slowly pour the reaction mass into hot water (50-55°C) over a period of about 45 minutes. Amlodipine base is insoluble in water and will precipitate.

-

Isolation: Stir the aqueous suspension for an hour, then cool it slowly to 20-25°C. Filter the precipitated solid.

-

Washing and Drying: Wash the wet cake thoroughly with water to remove any residual reagents and by-products. Dry the product at 55-60°C until a constant weight is achieved to yield pure amlodipine base.

Analytical Characterization and Validation

Rigorous analytical testing is essential to confirm the identity and purity of both the this compound intermediate and the final amlodipine API, ensuring they meet regulatory standards.[18][22]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of amlodipine and quantifying any related substances or impurities.[2][23] A typical reverse-phase HPLC method can effectively separate amlodipine from its precursors and potential degradation products.[18][24]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure of the synthesized molecules.

-

Infrared (IR) Spectroscopy: This method confirms the presence of key functional groups and the disappearance of the phthalimido carbonyl peaks after deprotection.

-

UV-Visible Spectroscopy: Used for quantitative analysis, amlodipine exhibits a characteristic λmax around 239 nm.[25]

-

| Parameter | Typical Value | Source |

| Technique | HPLC-UV | [2][26] |

| Linearity Range | 1-40 µg/mL | [26] |

| Limit of Detection (LOD) | 0.03 µg/mL | [26] |

| Limit of Quantification (LOQ) | 0.089 µg/mL | [26] |

| Accuracy (% Recovery) | 99.50 - 99.91% | [24] |

Table 2: Representative validation parameters for HPLC analysis of amlodipine.

Conclusion

The use of this compound as a protected precursor represents a highly effective and industrially viable strategy for the synthesis of amlodipine. The phthalimido group provides robust protection for the primary amine during the critical Hantzsch ring-forming reaction, preventing side reactions and leading to a cleaner crude product. The crystalline nature of this compound facilitates its purification to the high standards required for pharmaceutical intermediates. Finally, a straightforward deprotection step, typically via aminolysis, efficiently yields the final amlodipine API. This pathway underscores the critical role of protecting group chemistry in modern drug manufacturing, enabling the efficient, scalable, and high-purity production of life-saving medicines.

References

- The Gabriel Synthesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).

- Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts.

- Gabriel synthesis. (n.d.). In Wikipedia.

- Doyle, M. P., et al. (n.d.). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. National Institutes of Health.

- Preparation of 1° Amines: Gabriel Synthesis. (2025, May 22). JoVE.

- What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S.

- Process for the preparation of pure amlodipine. (2006). Google Patents.

- Deprotection aaa aaa aaa aaa aaa. (2022, July 19). ResearchGate.

- Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights.

- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2023, May 30). ACS Publications.

- Putri, E. N., Mustika, M., & Asra, R. (2022). Review: The Discovery and Development of Amlodipine Drug. Asian Journal of Pharmaceutical Research and Development, 10(3), 52-57.

- Uddin, A. B. M. H., et al. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar.

- Hydrazine#Deprotection of phthalimides. (n.d.). chemeurope.com.

- Amlodipine: A Comprehensive Review Of Reported Analytical Methods. (n.d.). Journal of Cardiovascular Disease Research.

- Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate. (n.d.).

- Process for preparing amlodipine. (2007). Google Patents.

- Phthalimides. (n.d.). Organic Chemistry Portal.

- Current Analytical Methods For Amlodipine And Its Formulations: A Review. (2025, August 6). ResearchGate.

- Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.). ResearchGate.

- Amlodipine: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. (2022, July 8). International Journal of Pharmaceutical Science Invention.

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). National Institutes of Health.

- Cleavage of phthalimides to amines. (n.d.). Google Patents.

- Protecting group. (n.d.). In Wikipedia.

- Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2016). Scirp.org.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via... (n.d.). ResearchGate.

- INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. (2005, December 21).

- Synthesis of Amlodipine Using Aza Diels-Alder Reaction. (2025, August 9). ResearchGate.

- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).

- Synthesis of Amlodipine Besylate. (2011). Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141.

- The Review: The Discovery and Development of Amlodipine Drug. (2025, August 6). ResearchGate.

- Process for making amlodipine, derivatives thereof, and precursors therefor. (n.d.). Patexia.

- Synthesis and establishment of Amlodipine impurity G reference standard. (2017, October 30). Journal of Applied Pharmaceutical Science.

- Phthaloyl Amlodipine. (n.d.). Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Analytical Method Development and Validation of Amlodipine Besylate by UV-Visible Spectroscopy. (2025, April 14). ResearchGate.

- Analytical method development and validation of Amlodipine besylate in tablet dosage form. (2019, August 30). ResearchGate.

- This compound. (n.d.). PubChem.

Sources

- 1. ajprd.com [ajprd.com]

- 2. jcdronline.org [jcdronline.org]

- 3. labinsights.nl [labinsights.nl]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 15. WO2006003672A1 - Process for the preparation of pure amlodipine - Google Patents [patents.google.com]

- 16. Process for making amlodipine, derivatives thereof, and precursors therefor | Patent Publication Number 20030220501 | Patexia [patexia.com]

- 17. Phthaloyl amlodipine synthesis - chemicalbook [chemicalbook.com]

- 18. scirp.org [scirp.org]

- 19. japsonline.com [japsonline.com]

- 20. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ijpsi.org [ijpsi.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Phthalimidoamlodipine: Structure, Properties, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidoamlodipine, recognized in pharmacopeial standards as a key intermediate and potential impurity in the synthesis of Amlodipine, warrants a thorough scientific examination.[1][2] Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina.[3][4] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Amlodipine.

Chemical Structure and Nomenclature

This compound is a derivative of Amlodipine where the primary amino group of the 2-(2-aminoethoxy)methyl side chain is protected by a phthalimido group.[6] This structural modification is often intentionally employed during the synthesis of Amlodipine to prevent side reactions involving the reactive amino group.[7]

IUPAC Name: 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Synonyms: Amlodipine impurity A, Phthaloyl Amlodipine[1][2]

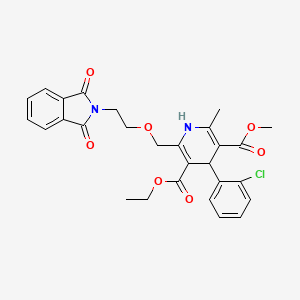

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing appropriate analytical methods and for assessing its potential impact as an impurity.

| Property | Value | Source |

| Molecular Formula | C28H27ClN2O7 | [1][2] |

| Molecular Weight | 538.98 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Solid | [8] |

| Melting Point | 140-145°C | [8][9] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating and sonication) | [8][9] |

| pKa (Predicted) | 2.06 ± 0.70 | [8] |

| LogP (Predicted) | 4.6 | [2][10] |

Synthesis and Formation

This compound is primarily encountered as a key intermediate in several synthetic routes to Amlodipine.[6][7] Its formation involves the use of a phthalimido-protected aminoethoxy side chain, which is later deprotected to yield the final Amlodipine molecule. The use of the phthalimido group as a protecting group offers advantages in terms of stability and ease of handling compared to other protecting groups like azido, which can be explosive.[6]

The synthesis generally involves the Hantzsch pyridine synthesis or a variation thereof. One common pathway involves the condensation of three key fragments:

-

An o-chlorobenzaldehyde derivative.

-

An aminocrotonate derivative.

-

An acetoacetate derivative carrying the phthalimido-protected side chain.

The reaction conditions, such as solvent, temperature, and catalysts, can influence the yield and purity of the resulting this compound.[11] It is also important to control the formation of other related impurities during this process.[6]

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for Amlodipine via this compound.

Pharmacological Properties and Toxicological Considerations

As this compound is primarily an intermediate and a potential impurity, its pharmacological activity has not been extensively studied. It is generally assumed to be inactive as a calcium channel blocker due to the bulky phthalimido group preventing the necessary interactions with the receptor. However, the toxicological profile of any impurity is a critical consideration in drug development. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and characterization of impurities above certain thresholds.[3] While there is limited specific toxicological data on this compound, the general principle is to minimize its presence in the final drug product to ensure patient safety.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound are essential for ensuring the quality and purity of Amlodipine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12][13]

High-Performance Liquid Chromatography (HPLC)

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Amlodipine and its impurities, including this compound, would involve the following:

-

Column: A C18 column is commonly used for the separation.[14][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[13][15] Gradient elution may be necessary to achieve adequate separation of all impurities.

-

Detection: UV detection is the most common method, with the wavelength set at a point where both Amlodipine and this compound have significant absorbance (e.g., around 237-240 nm).[14][15]

-

Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[16]

Experimental Protocol: RP-HPLC Method for this compound

-

Preparation of Standard Solution:

-

Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of a known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity in the sample.

-

-

Preparation of Sample Solution:

-

Accurately weigh and dissolve the Amlodipine drug substance or a crushed tablet formulation in the diluent to a known concentration.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities and for highly sensitive detection, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an invaluable tool.[17][18] LC-MS/MS can provide information about the molecular weight and fragmentation pattern of this compound, confirming its identity.[17][18] This technique is particularly useful in forced degradation studies to identify and characterize degradation products.[3][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound.[20] Both 1H and 13C NMR spectra can provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation.[21]

Conclusion

This compound is a critical molecule in the context of Amlodipine synthesis and quality control. A thorough understanding of its chemical structure, properties, and analytical behavior is paramount for pharmaceutical scientists and researchers. The implementation of robust and validated analytical methods, such as HPLC and LC-MS, is essential to ensure that the levels of this and other impurities in the final Amlodipine drug product are within the stringent limits set by regulatory authorities, thereby guaranteeing the safety and efficacy of this important medication.

References

- Daicel Pharma Standards. Amlodipine Impurities Manufacturers & Suppliers. [Link]

- SynThink Research Chemicals.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9871958, this compound. [Link]

- Kochhar, R., et al. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. [Link]

- SynZeal. Amlodipine Impurities. [Link]

- PharmaCompass.

- Google Patents. (2007). US20070260065A1 - Process for preparing amlodipine.

- Google Patents. (2003).

- Google Patents. (2005). EP1577298A1 - Process for determining the purity of amlodipine.

- Lofty Labor

- PubMed. (2004).

- Google Patents. (2003).

- Google Patents. (2011).

- Subathra, S. J., et al. (2018). Stability Indicating Method Development and Validation for the Estimation of Amlodipine and Chlorthalidone in Bulk and Pharmaceutical Dosage Form by Using RP-HPLC. Journal of Chemical and Pharmaceutical Research, 10(9), 64-72. [Link]

- Uddin, A. B. M. H., et al. (2015). Current Analytical Methods For Amlodipine And Its Formulations: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1-8. [Link]

- El-Gizawy, S. M., et al. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphthoquinone-4-sulphonate. MOJ Bioequivalence & Bioavailability, 6(1), 378-383. [Link]

- Semantic Scholar. (2017).

- International Journal of Creative Research Thoughts. (2021).

- PubMed. (1989). Biotransformation of amlodipine.

- Development And Validation of Rp-HPLC Method by Using Amlodipine Besyl

- Journal of Advanced Pharmacy Education & Research. (2012).

- Pharmacia. (2020).

- MDPI. (2020).

- National Center for Biotechnology Information. (2013).

- PubMed. (2014). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. [Link]

- ResearchGate. (2014).

- ResearchGate. (2013). 13C CP MAS NMR and DFT study of vascular-selective drugs felodipine and amlodipine. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. This compound | C28H27ClN2O7 | CID 9871958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Amlodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 7. EP1345901A2 - Process for making amlodipine, derivatives thereof, and precursors therefor - Google Patents [patents.google.com]

- 8. Phthaloyl amlodipine | 88150-62-3 [chemicalbook.com]

- 9. Phthaloyl amlodipine CAS#: 88150-62-3 [amp.chemicalbook.com]

- 10. Phthaloyl Amlodipine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CN101367759B - Synthesis of high-purity amlodipine besylate - Google Patents [patents.google.com]

- 12. EP1577298A1 - Process for determining the purity of amlodipine - Google Patents [patents.google.com]

- 13. ijcrt.org [ijcrt.org]

- 14. japer.in [japer.in]

- 15. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Phthalimidoamlodipine CAS number and molecular formula.

An In-Depth Technical Guide to Phthalimidoamlodipine: Synthesis, Characterization, and Role as a Key Intermediate

Introduction

This compound, a critical intermediate in the synthesis of the widely prescribed antihypertensive drug Amlodipine, represents a focal point for process chemists and drug development professionals.[1] Its synthesis and purification are pivotal steps that dictate the purity and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to detailed synthetic protocols and analytical characterization. Understanding the nuances of this intermediate is essential for optimizing Amlodipine production and ensuring the final product's quality and safety.[1][2] this compound is also recognized as a significant impurity in Amlodipine, making its characterization and control a key regulatory and quality concern.[3][4][5]

Core Properties and Identifiers

A clear understanding of the physicochemical properties of this compound is the foundation for its synthesis and analysis. The following table summarizes its key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 88150-62-3 | [3][6][7] |

| Molecular Formula | C28H27ClN2O7 | [3][6][7] |

| Molecular Weight | 538.98 g/mol | [3][7] |

| IUPAC Name | 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [6] |

| Synonyms | Phthaloyl amlodipine, Amlodipine impurity A, Amlodipine EP Impurity A | [3][5][7][8] |

| Appearance | White to off-white crystalline powder | [9] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and ethanol | [7][9] |

| Melting Point | 140-145°C | [7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[10] The phthalimido group serves as a protecting group for the primary amine of the ethanolamine side chain of Amlodipine, preventing side reactions during the Hantzsch pyridine synthesis.[1] This protection strategy is advantageous as the phthalimido-protected intermediate is a stable, crystalline solid that is easily purified.[1]

Synthetic Workflow

The general synthetic route involves the condensation of three key components. The following diagram illustrates a common pathway for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesis adapted from publicly available patent literature, providing a step-by-step guide for laboratory-scale preparation.[11]

Materials:

-

4-[2-(Phthalimido)ethoxy]acetoacetate

-

2-Chlorobenzaldehyde

-

Methyl 3-aminocrotonate

-

Isopropanol

-

Acetic acid

-

n-Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 4-[2-(Phthalimido)ethoxy]acetoacetate (1 equivalent) in isopropanol.

-

Addition of Reagents: Add 2-chlorobenzaldehyde (molar equivalent) and methyl 3-aminocrotonate (1.5-3.0 molar equivalents) to the suspension. The use of excess methyl 3-aminocrotonate helps to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-83°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: After the reaction is complete, distill off the isopropanol under vacuum.

-

Initial Purification: Wash the residue with n-hexane to remove non-polar impurities and low-boiling volatiles.

-

Crystallization: Add acetic acid to the residue and stir at room temperature for 16-24 hours. This step facilitates the crystallization of the crude this compound.

-

Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold acetic acid, and dry under vacuum to obtain pure this compound.

Conversion to Amlodipine: The Deprotection Step

This compound serves as a stable precursor that is readily converted to Amlodipine through a deprotection step.[1] This process involves the removal of the phthalimido group to liberate the primary amine.

Deprotection Workflow

The deprotection is typically achieved by aminolysis, most commonly with methylamine or hydrazine.

Caption: Conversion of this compound to Amlodipine.

Experimental Protocol: Deprotection of this compound

This protocol outlines the conversion of this compound to Amlodipine base.[11]

Materials:

-

Pure this compound

-

Ethanolic methylamine

-

Water

Procedure:

-

Reaction Setup: Suspend pure this compound in ethanolic methylamine.

-

Reaction: Stir the suspension at room temperature (e.g., 28-32°C) for approximately 17 hours.

-

Precipitation: Slowly pour the reaction mixture into hot water (50-55°C) and stir for about an hour. This step precipitates the Amlodipine base while the more soluble phthalimide byproduct remains in the aqueous ethanolic solution.

-

Cooling and Isolation: Gradually cool the mixture to room temperature (20-25°C) and continue stirring for another hour to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitated solid and wash the wet cake thoroughly with water to remove any remaining impurities.

-

Drying: Dry the product at 55-60°C until a constant weight is achieved to yield pure Amlodipine base.

Analytical Characterization and Impurity Profiling

The purity of this compound is crucial for the quality of the final Amlodipine API.[2] Various analytical techniques are employed to assess its purity and identify any related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.[12]

Potential Impurities

Several impurities can arise during the synthesis of this compound. It is essential to monitor and control these impurities to meet regulatory requirements.

| Impurity Name | Potential Source |

| Unreacted Starting Materials | Incomplete reaction |

| 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester | Side reaction |

| Amlodipine Di-Phthalimide Impurity | Dimerization or side reactions |

| Deschloro Phthalimido Amlodipine | Impurity in the 2-chlorobenzaldehyde starting material |

Mechanism of Action of Amlodipine

To appreciate the significance of synthesizing a pure precursor like this compound, it is important to understand the mechanism of action of the final drug, Amlodipine. Amlodipine is a dihydropyridine calcium channel blocker.[9][13] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[13] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[13]

Sources

- 1. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 2. EP1577298A1 - Process for determining the purity of amlodipine - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. Amlodipine Impurities | SynZeal [synzeal.com]

- 5. ::Amlodipine EP Impurity A | CAS No: 88150-62-3 | Svaklifesciences:: [svaklifesciences.com]

- 6. This compound | C28H27ClN2O7 | CID 9871958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phthaloyl amlodipine | 88150-62-3 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Process for making amlodipine, derivatives thereof, and precursors therefor | Patent Publication Number 20030220501 | Patexia [patexia.com]

- 11. WO2006003672A1 - Process for the preparation of pure amlodipine - Google Patents [patents.google.com]

- 12. jcdronline.org [jcdronline.org]

- 13. Phthaloyl Amlodipine - Rui ming Pharmaceutical [ruimingpharm-eng.com]

The Strategic Emergence of Phthalimidoamlodipine: A Technical Guide to a Key Intermediate in Amlodipine Synthesis

This in-depth technical guide explores the discovery and history of Phthalimidoamlodipine, a pivotal intermediate in the manufacturing of Amlodipine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale behind its use, detailing the synthetic pathways and the critical role it plays in achieving high purity and yield of the final active pharmaceutical ingredient (API).

Introduction: The Challenge of Synthesizing Amlodipine

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1] Its synthesis, while based on the classical Hantzsch dihydropyridine synthesis, presents significant challenges in achieving high purity and yield, primarily due to the reactive nature of the intermediates and the potential for side-product formation.[2][3] Early synthetic routes often resulted in difficult-to-separate impurities, necessitating laborious purification techniques that were not amenable to large-scale industrial production.[4][5] This created a pressing need for a more robust and efficient synthetic strategy.

The core of the Amlodipine structure is assembled via the Hantzsch reaction, a one-pot condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a nitrogen donor.[6][7] The complexity of the Amlodipine molecule, particularly the aminoethoxy side chain, required a protecting group strategy to prevent unwanted side reactions and improve the overall efficiency of the synthesis.

The Advent of this compound: A Strategic Intermediate

The introduction of this compound as a protected intermediate marked a significant advancement in the synthesis of Amlodipine. The phthalimido group serves as an effective protecting group for the primary amine on the ethoxy side chain, offering stability during the Hantzsch reaction and facilitating purification of the intermediate.[8][9] This strategy allows for the isolation of a stable, crystalline solid, this compound, which can be purified to a high degree before the final deprotection step to yield Amlodipine.[7][10] The use of this compound has been shown to significantly reduce the formation of impurities, leading to a cleaner final product and a more efficient manufacturing process.[11]

Historical Perspective and Discovery

The use of this compound as an intermediate in the synthesis of Amlodipine was first detailed in the mid-1980s. A key publication in the Journal of Medicinal Chemistry in 1986 described two synthetic routes to Amlodipine, highlighting the use of a phthalimido-protected precursor.[7] This seminal work laid the groundwork for subsequent process development and optimization, with numerous patents further refining the synthesis and purification of this compound.[4][6][8] These developments underscore the importance of this intermediate in the commercial production of Amlodipine.

Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate. This intermediate is then reacted with a benzylidene derivative to form the dihydropyridine ring of this compound.

Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

This crucial intermediate is prepared by reacting ethyl 4-[2-(phthalimido)ethoxy]acetoacetate with ammonium acetate.[5][]

Experimental Protocol:

-

To a solution of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (100 mmol) in toluene (200 mL), add ammonium acetate (105 mmol).

-

Heat the reaction mixture to 65 °C for 4 hours, removing the water formed during the reaction using a Dean-Stark apparatus.

-

After the reaction is complete, evaporate the toluene under reduced pressure.

-

Crystallize the resulting residue from isopropanol to yield ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate as a beige solid.[13]

Typical Yield: 77%[13] Melting Point: 90-92 °C[13]

Reaction Scheme: Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

Caption: Synthesis of the key crotonate intermediate.

Hantzsch Condensation to this compound

The purified ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate is then condensed with methyl 2-(2-chlorobenzylidene)acetoacetate to form this compound.[5][13]

Experimental Protocol:

-

A mixture of ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (75.4 mmol) and methyl 2-(2-chlorobenzylidene)acetoacetate (79.2 mmol) in ethanol (64 mL) is heated under reflux for 20 hours.

-

Dilute the reaction mixture with ethanol (56 mL) and cool to induce crystallization.

-

Filter the solid product and wash with cold ethanol to obtain this compound.[13]

Typical Yield: 70%[13] Melting Point: 150-151 °C[13]

Reaction Scheme: Hantzsch Synthesis of this compound

Caption: The core Hantzsch condensation reaction.

Characterization and Quality Control

The purity and identity of this compound are critical for the successful synthesis of high-purity Amlodipine. The following data provides a summary of its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₇ClN₂O₇ | [2] |

| Molecular Weight | 538.98 g/mol | [2] |

| CAS Number | 88150-62-3 | [2] |

| Appearance | White to off-white crystalline powder | [14] |

| Melting Point | 150-151 °C | [13] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy (KBr): 3370, 1712, 1489, 1422, 1392, 1287, 1201, 1122, 1102, 1024 cm⁻¹[13]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹³C NMR spectrum is available in the PubChem database, which can be used for structural confirmation.[2]

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for structural analysis and impurity profiling.[13][15] The protonated molecule [M+H]⁺ is observed at m/z 539.[15]

The Role of this compound in Impurity Control

The use of this compound as a stable, isolable intermediate is instrumental in minimizing the formation of several process-related impurities that can arise during the Hantzsch synthesis.[10] By purifying this compound before the final deprotection step, impurities that have similar functionalities to Amlodipine can be effectively removed. This is a significant advantage over earlier synthetic routes where impurities were carried through to the final API, making purification challenging and costly.[4][5] The robust nature of the phthalimido protecting group ensures it remains intact during the dihydropyridine ring formation and subsequent purification, preventing the primary amine from participating in unwanted side reactions.[8]

Deprotection to Amlodipine: The Final Step

The final step in the synthesis of Amlodipine is the deprotection of the phthalimido group. This is typically achieved by reacting this compound with methylamine.[][16]

Experimental Protocol:

-

Suspend this compound in a 40% aqueous solution of methylamine.

-

Stir the suspension at room temperature (25 °C) for 24 hours.

-

The deprotection reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbons of the phthalimide group, leading to the formation of Amlodipine and a water-soluble phthalimide by-product.

-

The solid Amlodipine can be isolated by filtration and washed with water to remove the by-product and excess methylamine.[10]

Typical Yield: 92-95%[16]

Reaction Scheme: Deprotection of this compound

Caption: The final deprotection step to yield Amlodipine.

Conclusion

The introduction of this compound as a key intermediate represents a cornerstone in the efficient and large-scale synthesis of Amlodipine. Its discovery and subsequent process optimization have enabled the production of a high-purity API by providing a stable, crystalline intermediate that can be rigorously purified. This technical guide has provided a comprehensive overview of the history, synthesis, and critical role of this compound, offering valuable insights for professionals in the field of pharmaceutical development and manufacturing. The strategic use of this intermediate exemplifies the importance of process chemistry in delivering safe and effective medicines.

References

- WO2006003672A1 - Process for the preparation of pure amlodipine - Google Patents. URL: https://patents.google.

- US6653481B2 - Process for making amlodipine - Google Patents. URL: https://patents.google.

- US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents. URL: https://patents.google.

- INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924. URL: https://patents.google.

- Process for making amlodipine - Justia Patents. URL: https://patents.justia.

- Removal of Azide Protection in the Identification and Development of a Manufacturing Process to Amlodipine - SCI. URL: https://www.soci.org/events/fine-chemicals-group/2010/removal-of-azide-protection-in-the-identification-and-development-of-a-manufacturing-process-to-amlodipine

- This compound | C28H27ClN2O7 | CID 9871958 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9871958

- EP1577298A1 - Process for determining the purity of amlodipine - Google Patents. URL: https://patents.google.

- US20070260065A1 - Process for preparing amlodipine - Google Patents. URL: https://patents.google.

- Phthaloyl amlodipine 88150-62-3 wiki - Guidechem. URL: https://www.guidechem.com/wiki/phthaloyl-amlodipine-88150-62-3.html

- CA2349013C - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents. URL: https://patents.google.

- Amlodipine and Impurities - BOC Sciences. URL: https://www.bocsci.com/amlodipine-and-impurities-showcase-411.html

- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. URL: https://www.researchgate.

- 1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. URL: https://www.researchgate.net/figure/H-and-13-C-NMR-chemical-shifts-for-compound-7_tbl3_235946115

- Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. URL: https://www.shimadzu.

- Amlodipine EP Impurities and USP Related Compounds - SynThink Research Chemicals. URL: https://www.synthink.com/product/amlodipine-impurities

- LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277708/

- Cas 88150-62-3,Phthaloyl amlodipine | lookchem. URL: https://www.lookchem.com/cas-881/88150-62-3.html

- (PDF) 1H and 13C NMR characteristics of β-blockers - ResearchGate. URL: https://www.researchgate.net/publication/51034426_1H_and_13C_NMR_characteristics_of_b-blockers

- US20050137405A1 - Process for making amlodipine, derivatives thereof, and precursors therefor - Google Patents. URL: https://patents.google.

- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. URL: https://www.glenresearch.com/reports/gr12-13

- Amlodipine - StatPearls - NCBI Bookshelf - NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK519508/

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. This compound | C28H27ClN2O7 | CID 9871958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents [patents.google.com]

- 5. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 6. WO2006003672A1 - Process for the preparation of pure amlodipine - Google Patents [patents.google.com]

- 7. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 10. EP1577298A1 - Process for determining the purity of amlodipine - Google Patents [patents.google.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 13. A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. soci.org [soci.org]

Literature review on the synthesis of amlodipine via Phthalimidoamlodipine.

This in-depth technical guide provides a comprehensive overview of a key synthetic route to amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] We will delve into the synthesis of amlodipine with a specific focus on the pivotal intermediate, phthalimidoamlodipine. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Significance of Amlodipine and its Synthesis

Amlodipine's therapeutic success has driven the development of numerous synthetic strategies aimed at achieving high purity, yield, and cost-effectiveness. Among these, the pathway proceeding through the phthalimido-protected precursor, this compound, offers several advantages. The phthalimido group serves as an effective protecting group for the primary amine in the ethanolamine side chain of amlodipine, preventing unwanted side reactions during the core dihydropyridine ring formation.[2][3] This intermediate is a stable, crystalline solid that can be readily purified, which is a crucial factor for ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2][4][5][6]

The general synthetic approach involves the Hantzsch pyridine synthesis, a classic multicomponent reaction that efficiently constructs the dihydropyridine core of amlodipine.[7][8] The subsequent deprotection of the phthalimido group to unveil the primary amine is a straightforward and high-yielding step.

The this compound Route: A Strategic Overview

The synthesis of amlodipine via this compound can be conceptually divided into two primary stages:

-

Formation of this compound: This involves the construction of the dihydropyridine ring with the phthalimido-protected side chain.

-

Deprotection to Amlodipine: The removal of the phthaloyl group to yield the final amlodipine molecule.

This strategic use of a protecting group allows for greater control over the reaction and facilitates the purification of the key intermediate, ultimately leading to a higher quality final product.

Caption: Overall workflow for the synthesis of amlodipine via this compound.

Experimental Protocols and Mechanistic Insights

Synthesis of this compound

The formation of this compound is typically achieved through a modified Hantzsch pyridine synthesis. This one-pot reaction brings together three key components: an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl 4-[2-(phthalimido)ethoxy]acetoacetate), and an enamine (methyl 3-aminocrotonate).[9]

Protocol: Synthesis of this compound [9]

-

Reaction Setup: To a suspension of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate in a suitable solvent such as isopropanol, add 2-chlorobenzaldehyde and methyl 3-aminocrotonate.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-83°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Crystallization: After completion, the solvent is distilled off under vacuum. The resulting residue is treated with acetic acid at room temperature for 16-24 hours to induce crystallization of the crude this compound.

-

Isolation and Washing: The crystallized product is filtered and washed sequentially with acetic acid and n-hexane.

-

Recrystallization: The crude product is further purified by recrystallization from a solvent mixture, for instance, by dissolving in methanol, followed by filtration and drying.

Causality Behind Experimental Choices:

-

Solvent: Isopropanol is a common choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.

-

Catalyst: While not explicitly stated in all protocols, the Hantzsch reaction is often catalyzed by a mild acid, which can be generated in situ or added. In some procedures, acetic acid and piperidine are used.[10]

-

Crystallization: The use of acetic acid for crystallization is a critical step that aids in the removal of impurities and the isolation of a solid product.

Alternative Intermediate: Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

An alternative approach involves the pre-formation and isolation of the enamine component, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[4][5][6] This intermediate is synthesized by reacting ethyl 4-[2-(phthalimido)ethoxy]acetoacetate with ammonium acetate.[4][5][6] The isolated solid intermediate is then reacted with methyl 2-(2-chlorobenzylidene)acetoacetate to yield this compound.[4][5] This two-step process can offer better control over the reaction and potentially lead to a purer final product.

Caption: Synthesis of this compound via the ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate intermediate.

Purification of this compound

The purity of this compound is paramount for the successful synthesis of high-purity amlodipine. A common purification method involves recrystallization from a mixture of a good solvent and an anti-solvent.

Protocol: Purification of this compound [9]

-

Dissolution: Dissolve the crude this compound in a suitable solvent like dichloromethane (MDC) at a slightly elevated temperature (30-35°C).

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Precipitation: Slowly add an anti-solvent, such as n-hexane, to the filtrate over a period of time while maintaining the temperature.

-

Crystallization and Isolation: Allow the product to crystallize, then cool the mixture (20-25°C). Filter the precipitated solid, wash with the anti-solvent (n-hexane), and dry under vacuum at an elevated temperature (60-65°C).

Data Summary: this compound Synthesis and Purification

| Step | Reagents/Solvents | Key Parameters | Typical Yield | Reference |

| Synthesis | 2-chlorobenzaldehyde, methyl 3-aminocrotonate, 4-[2-(phthalimido)ethoxy]acetoacetate, isopropanol, acetic acid | Reflux (70-83°C), 12-24h | ~32% (crude) | [9] |

| Purification | Dichloromethane, n-hexane | 20-35°C | ~87% | [9] |

| Alternative Synthesis | Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, methyl 2-(2-chlorobenzylidene)acetoacetate, ethanol | Reflux, 20h | ~70% | [4][11] |

Conversion of this compound to Amlodipine

The final step in this synthetic route is the deprotection of the phthalimido group to yield the primary amine of amlodipine. This is typically achieved by aminolysis with a primary amine, most commonly methylamine.

Protocol: Synthesis of Amlodipine from this compound [9]

-

Reaction Setup: Suspend the purified this compound in an ethanolic solution of methylamine.

-

Reaction Conditions: Stir the suspension at room temperature (28-32°C) for an extended period (e.g., 17 hours).

-

Work-up: After the reaction is complete, the solvent and excess methylamine are removed under vacuum. The residue is then subjected to further purification steps, which may include extraction and crystallization, to isolate pure amlodipine.

Mechanistic Rationale:

The deprotection reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbons of the phthalimide ring. This leads to the opening of the ring and the formation of a more soluble N-methylphthalamide byproduct, which can be easily separated from the desired amlodipine product.

Conclusion

The synthesis of amlodipine via the this compound intermediate represents a robust and industrially viable method. The key advantages of this route lie in the stability and crystallinity of the protected intermediate, which allows for effective purification and ultimately leads to a high-quality final API. The experimental protocols detailed in this guide, supported by mechanistic insights, provide a solid foundation for researchers and drug development professionals working on the synthesis of this important cardiovascular drug. The flexibility of the Hantzsch reaction and the efficiency of the deprotection step make this a continued area of interest for process optimization and development.

References

- Process for the preparation of pure amlodipine. (2006). Google Patents.

- Putri, E. N., Mustika, M., & Asra, R. (2022). Review: The Discovery and Development of Amlodipine Drug. Asian Journal of Pharmaceutical Research and Development, 10(3), 52-57.

- This compound (CAS No: 88150-62-3) API Intermediate Manufacturers. (n.d.). apicule.

- Process for making amlodipine. (2003). Google Patents.

- Process for preparing amlodipine. (2007). Google Patents.

- Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. (2003). Google Patents.

- Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. (2005). Google Patents.

- Intermediate for the synthesis of amlodipine, a process for the preparation there and corresponding use. (2002). Google Patents.

- Wu, Y., Wu, N., & Li, W. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141.

- Putri, E. N., Mustika, M., & Asra, R. (2022). Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via... ResearchGate.

- Putri, E. N., Mustika, M., & Asra, R. (2022). The Review: The Discovery and Development of Amlodipine Drug. ResearchGate.

- Singh, D., Kumar, A., & Singh, M. (2014). Formulations of Amlodipine: A Review. Scientia Pharmaceutica, 82(4), 727–745.

- Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. (2005). Google Patents.